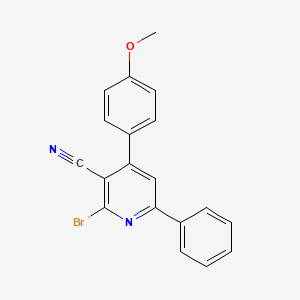

2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

Description

2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is a pyridine-carbonitrile derivative featuring a bromine atom at the 2-position, a 4-methoxyphenyl group at the 4-position, and a phenyl group at the 6-position. This compound’s structural complexity arises from the interplay of electron-withdrawing (bromo, cyano) and electron-donating (methoxyphenyl) substituents, which influence its electronic, photophysical, and chemical reactivity properties.

Properties

IUPAC Name |

2-bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O/c1-23-15-9-7-13(8-10-15)16-11-18(14-5-3-2-4-6-14)22-19(20)17(16)12-21/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJINAUHXMUFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360047 | |

| Record name | 2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5283-17-0 | |

| Record name | 2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Chemical Reactions Analysis

Condensation Reactions Involving Malononitrile

The synthesis of pyridine derivatives often employs malononitrile as a key reagent. For example, the condensation of chalcones with malononitrile and KOH in methanol under reflux conditions yields pyridines via a multicomponent reaction . A similar approach could apply to 2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile , where the bromine substituent may originate from a brominated chalcone precursor.

Reaction Conditions (adapted from ):

-

Reagents : Chalcone derivative, malononitrile, KOH

-

Solvent : Methanol

-

Procedure : Reflux for ~2 hours, followed by purification via TLC (CHCl₃/pentane, 70:30).

Photoredox-Mediated Coupling

While not directly reported for this compound, a method for synthesizing fluoropyridines via photoredox coupling of ketones with iodides suggests analogous bromine-substituted pyridines could form under similar conditions. Key factors include:

-

Solvent : DMF or MeCN

-

Temperature : 80–140°C

-

Optimal Yield : Achieved with excess ammonium acetate in DMF at 120°C for 3 hours .

Pyridine Ring Formation

The formation of pyridine derivatives typically involves:

-

Condensation : Nucleophilic attack by malononitrile on a carbonyl group.

-

Cyclization : Intramolecular elimination to form the aromatic ring.

-

Dehydrohalogenation : Loss of HBr (if bromine is introduced via substitution) .

For This compound , the bromine substituent may undergo:

-

Nucleophilic Aromatic Substitution (NAS) : If the pyridine ring is activated (e.g., by the electron-withdrawing nitrile group), the bromine could react with nucleophiles like amines or thiols.

-

Cross-Coupling Reactions : Suzuki or Buchwald-Hartwig coupling to replace bromine with aryl or alkyl groups.

Substitution at the Bromine Position

The bromine atom in This compound is a reactive site for substitution. For example:

-

Thioether Formation : Reaction with thiolates (e.g., benzylthiol) under basic conditions could yield thioether derivatives.

-

Amination : Substitution with amines (e.g., aniline) to form aniline-substituted pyridines.

Functionalization of the Nitrile Group

The carbonitrile group (-CN) is versatile and can undergo:

-

Hydrolysis : Conversion to carboxylic acid (-COOH) or amide (-CONH₂) under acidic/basic conditions.

-

Reduction : Formation of amines (-CH₂NH₂) via catalytic hydrogenation.

Key Spectral Features

For structurally similar pyridine derivatives:

-

IR :

-

¹H NMR :

Mass Spectrometry

-

Molecular Ion : For example, C₂₂H₁₃BrN₂O (expected m/z = 403).

-

Fragmentation : Loss of Br⁻ (m/z = 403 – 80 = 323) or cleavage of the methoxy group .

Reaction Conditions Table

While direct experimental data for This compound is limited, its reactivity aligns with known pyridine derivatives, enabling predictable transformations via substitution, functionalization, or coupling reactions. Further studies would require experimental validation of these proposed pathways.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridine-3-carbonitriles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to 2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile demonstrate promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, with IC50 values ranging from 1 to 5 µM . The presence of the methoxy group appears to enhance the compound's activity, indicating a structure-activity relationship (SAR) that favors larger substituents for better efficacy .

Multidrug Resistance Modulation

The compound has shown potential in modulating multidrug resistance (MDR) in cancer therapy. It acts as an inhibitor of P-glycoprotein (P-gp), which is often overexpressed in resistant cancer cells. The presence of specific substituents on the pyridine ring is crucial for this activity, as demonstrated by comparative studies with other derivatives .

Synthesis of Polysubstituted Pyridines

The synthesis of this compound can be achieved through various methods including alkylation reactions and condensation reactions involving chalcones and malononitrile . The ability to modify the substituents on the pyridine ring allows for the exploration of a wide range of derivatives with tailored biological activities.

Synthesis Example:

A common synthetic route involves the reaction of 2-thioxo-1H-pyridine-3-carbonitrile with aryl halides in the presence of bases such as piperidine or KOH under reflux conditions . This method allows for high yields and the formation of complex structures.

Potential Use in Organic Electronics

The unique electronic properties of pyridine derivatives suggest their potential application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the cyano group combined with the electron-donating properties of methoxy groups may facilitate charge transport within organic materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison of Pyridine-Carbonitrile Derivatives

Key Research Findings

Photoinitiator Limitations: Without an amino group, the target compound is less effective in photoinitiation than S7/S8 but may still act as a co-sensitizer .

Solvent-Dependent Behavior : Polar solvents like DMF may disrupt π-delocalization in methoxyphenyl-containing compounds, affecting emission properties .

Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine influences steric interactions and crystal packing, as seen in halogenated analogs .

Biological Activity

2-Bromo-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its application in drug development.

Molecular Characteristics

The molecular formula of this compound is with a molecular weight of approximately 328.20 g/mol. The presence of bromine and methoxy groups significantly influences its biological interactions and solubility characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C16H14BrN2O |

| Molecular Weight | 328.20 g/mol |

| CAS Number | 727737-51-1 |

| LogP | 3.29478 |

| PSA | 45.91 Ų |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study highlighted the ability of related compounds to inhibit specific kinases associated with cancer progression, suggesting a potential mechanism for their anticancer effects .

Antimicrobial Activity

Pyridine derivatives often display antimicrobial properties. Research indicates that compounds within this class can inhibit bacterial growth through various mechanisms, including disruption of bacterial cell walls and interference with protein synthesis. This activity is particularly relevant in the context of increasing antibiotic resistance .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives has also been documented. Compounds similar to this compound have been shown to reduce inflammation markers in vitro, suggesting their applicability in treating inflammatory diseases .

Case Studies

- Anticancer Efficacy : A study investigated the effects of a series of pyridine derivatives on human breast cancer cells (MCF-7). The results demonstrated that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

- Antimicrobial Activity : Another research focused on the antibacterial properties of pyridine derivatives against Staphylococcus aureus and Escherichia coli. The study found that specific substitutions on the pyridine ring enhanced antibacterial activity, making these compounds promising candidates for new antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Bromine Substitution : The presence of bromine enhances lipophilicity, potentially improving membrane permeability.

- Methoxy Group : The methoxy group may contribute to increased electron density, facilitating interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.